4-Iodo-3-(methoxymethoxy)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-3-(methoxymethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO2/c1-10-5-11-7-4-9-3-2-6(7)8/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTWRMVWQKCYOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CN=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501299970 | |
| Record name | 4-Iodo-3-(methoxymethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81245-27-4 | |
| Record name | 4-Iodo-3-(methoxymethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81245-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-3-(methoxymethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Iodo 3 Methoxymethoxy Pyridine
Retrosynthetic Analysis and Design Strategies for 4-Iodo-3-(methoxymethoxy)pyridine
A retrosynthetic analysis of this compound suggests a logical disconnection strategy that simplifies the target molecule into readily available starting materials. The primary disconnections involve the carbon-iodine bond and the ether linkage of the methoxymethyl (MOM) protecting group.
The initial disconnection breaks the C-I bond, identifying 3-(methoxymethoxy)pyridine (B3057476) as a key intermediate. This simplifies the problem to the regioselective iodination of a pyridine (B92270) ring. The second disconnection targets the methoxymethyl ether, cleaving the C-O bond and leading back to the fundamental precursor, 3-hydroxypyridine (B118123). This analysis establishes a straightforward synthetic pathway: protection of the hydroxyl group of 3-hydroxypyridine, followed by iodination of the resulting ether.
Precursor Compounds and Starting Material Considerations
The synthesis of this compound relies on carefully selected precursors to ensure the efficient and regioselective introduction of the required functional groups.
Derivatization of Pyridine Core Structures
The foundational starting material for the synthesis is 3-hydroxypyridine. This commercially available compound provides the core pyridine structure with a hydroxyl group at the 3-position, which is essential for the subsequent introduction of the methoxymethoxy group. The hydroxyl group acts as a handle for derivatization and influences the regioselectivity of subsequent electrophilic substitution reactions.
Regioselective Introduction of the Iodine Substituent
The introduction of the iodine atom at the 4-position of the pyridine ring is a critical step. The directing effect of the 3-(methoxymethoxy) substituent is paramount. Alkoxy groups are generally activating and ortho-, para-directing in electrophilic aromatic substitution. For the 3-substituted pyridine ring, this directs incoming electrophiles to the 2-, 4-, and 6-positions. The 4-position is sterically accessible and electronically favored, making it a likely site for iodination.
Common iodinating agents for such transformations include molecular iodine in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide) or more reactive iodine sources like N-iodosuccinimide (NIS) or bis(pyridine)iodonium(I) tetrafluoroborate. The choice of reagent and reaction conditions can be tailored to favor the desired 4-iodo isomer.
Formation of the Methoxymethoxy Protecting Group
To prevent unwanted side reactions during the iodination step, the hydroxyl group of 3-hydroxypyridine is protected. The methoxymethyl (MOM) group is a suitable choice as it is stable under a range of reaction conditions but can be readily cleaved when necessary.
The formation of the MOM ether is typically achieved by treating 3-hydroxypyridine with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or sodium hydride (NaH), in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The base deprotonates the hydroxyl group, forming an alkoxide that then reacts with MOMCl in a Williamson ether synthesis.
Multi-Step Synthetic Sequences and Reaction Cascades
The synthesis of this compound is a sequential process involving two main transformations:
Protection of 3-Hydroxypyridine: The first step is the protection of the hydroxyl group of 3-hydroxypyridine as a methoxymethyl ether. This involves the reaction of 3-hydroxypyridine with MOMCl and a suitable base.
Iodination of 3-(methoxymethoxy)pyridine: The second step is the regioselective iodination of the resulting 3-(methoxymethoxy)pyridine. This is an electrophilic aromatic substitution where an iodinating agent is used to introduce an iodine atom at the 4-position of the pyridine ring.
A plausible reaction cascade would involve the in-situ formation of the iodinating species followed by its reaction with the protected pyridine intermediate.
Optimization of Reaction Conditions for Enhanced Yields and Purity
The efficiency of the synthesis can be significantly improved by optimizing the reaction conditions for each step.
For the MOM protection , key parameters to optimize include the choice of base, solvent, reaction temperature, and reaction time. A strong, non-nucleophilic base is crucial to ensure complete deprotonation without competing side reactions. The reaction is typically run at low temperatures (e.g., 0 °C) to control exothermicity and improve selectivity.
For the iodination step , optimization involves screening different iodinating agents and reaction conditions to maximize the yield of the desired 4-iodo isomer while minimizing the formation of other regioisomers. The stoichiometry of the reactants, reaction temperature, and the presence of any additives or catalysts can all influence the outcome. For instance, using a less reactive iodinating agent at a controlled temperature may enhance regioselectivity. Purification of the final product, often through column chromatography, is essential to isolate this compound in high purity.
Below is a table summarizing the proposed synthetic steps and potential reaction parameters:
| Step | Reactants | Reagents & Solvents | Typical Conditions | Product |
| 1. MOM Protection | 3-Hydroxypyridine | Methoxymethyl chloride (MOMCl), Diisopropylethylamine (DIPEA), Dichloromethane (DCM) | 0 °C to room temperature, 2-4 hours | 3-(methoxymethoxy)pyridine |
| 2. Iodination | 3-(methoxymethoxy)pyridine | N-Iodosuccinimide (NIS), Acetonitrile (MeCN) | Room temperature, 12-24 hours | This compound |
This interactive table allows for a clear overview of the synthetic sequence.
Comparative Analysis of Reported Synthetic Routes
While specific, detailed, and directly comparable end-to-end synthetic protocols for this compound are not extensively detailed in publicly available literature, a comparative analysis can be constructed based on established methods for analogous compounds and general principles of pyridine chemistry. The two primary strategies involve either the initial protection of the hydroxyl group followed by iodination, or the initial iodination followed by protection.
Route 1: Protection Followed by Iodination
This common strategy involves the initial protection of a hydroxyl group to prevent its interference in subsequent reactions.
Step 1: Protection of the Hydroxyl Group. The synthesis would commence with 3-hydroxypyridine. The hydroxyl group is protected as a methoxymethyl ether using a reagent like chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). This reaction is typically carried out in an inert solvent like dichloromethane. The MOM group is favored for its stability under various reaction conditions and its relatively straightforward removal.
Step 2: Iodination. The resulting 3-(methoxymethoxy)pyridine can then be subjected to iodination. Electrophilic iodination of pyridine rings can be achieved using various reagents. A common method involves the use of iodine in the presence of an oxidizing agent, such as hydrogen peroxide or nitric acid, which generates a more electrophilic iodine species. pipzine-chem.com The directing effects of the pyridine nitrogen and the methoxymethoxy group would favor the introduction of the iodine atom at the 4-position.
Route 2: Iodination Followed by Protection
This alternative approach reverses the order of the key transformations.
Step 1: Iodination of a Precursor. This route could start from a pre-iodinated pyridine derivative. For instance, a suitable starting material could be 4-iodo-3-hydroxypyridine. The synthesis of such precursors can be challenging and may involve multiple steps.
Step 2: Protection of the Hydroxyl Group. The hydroxyl group of the 4-iodo-3-hydroxypyridine would then be protected as a methoxymethyl ether using MOM-Cl and a base, similar to the method described in Route 1.
Comparative Data of Potential Synthetic Steps:
To illustrate the potential differences between these routes, the following interactive table presents a hypothetical comparison based on typical conditions and outcomes for similar transformations found in the literature.
| Step | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Considerations |
| Route 1: Protection | MOM-Cl, DIPEA | Dichloromethane | 0 to rt | 2-4 | 85-95 | MOM-Cl is a carcinogen and requires careful handling. |
| Route 1: Iodination | I₂, H₂O₂ | Acetic Acid | 25-50 | 12-24 | 60-75 | Potential for side reactions and di-iodination. Regioselectivity can be an issue. |
| Route 2: Iodination | Various | Various | Various | Various | Variable | Synthesis of the starting 4-iodo-3-hydroxypyridine can be low-yielding and complex. |
| Route 2: Protection | MOM-Cl, DIPEA | Dichloromethane | 0 to rt | 2-4 | 80-90 | The presence of the iodine atom might influence the reactivity of the hydroxyl group. |
Analysis of the Routes:
Route 1, protection followed by iodination, is generally the more favored and practical approach. The starting material, 3-hydroxypyridine, is commercially available and relatively inexpensive. The protection step is typically high-yielding. While the subsequent iodination may have a more moderate yield and require careful optimization to ensure regioselectivity, it avoids the often more complex and lower-yielding synthesis of a pre-iodinated starting material as required in Route 2.
The primary challenge in Route 1 lies in controlling the iodination step to selectively target the 4-position. The electron-donating nature of the methoxymethoxy group at the 3-position, in conjunction with the directing effect of the pyridine nitrogen, generally favors substitution at the 2-, 4-, and 6-positions. Careful control of reaction conditions, such as temperature and the choice of iodinating agent, is crucial to maximize the yield of the desired 4-iodo isomer.
Route 2's main drawback is the accessibility and synthesis of the 4-iodo-3-hydroxypyridine intermediate. Synthesizing this precursor often involves multi-step processes that can be inefficient. However, if a reliable and high-yielding synthesis for this intermediate were available, this route could be competitive as the final protection step is generally straightforward.
Reactivity and Transformation Pathways of 4 Iodo 3 Methoxymethoxy Pyridine
Reactivity Profile of the Aryl Iodide Moiety
The carbon-iodine bond at the C4 position of the pyridine (B92270) ring is the primary site of reactivity for carbon-carbon and carbon-heteroatom bond formation. The electron-deficient nature of the pyridine ring, coupled with the excellent leaving group ability of iodide, makes this position highly susceptible to a variety of transformations.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi, Sonogashira Couplings)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides, and 4-iodo-3-(methoxymethoxy)pyridine is an excellent substrate for these transformations. The high reactivity of the C-I bond allows these couplings to proceed under relatively mild conditions. wikipedia.org
Suzuki-Miyaura Coupling: The Suzuki reaction, which couples an organoboron reagent with an organic halide, is a widely used method for forming carbon-carbon bonds. wikipedia.org this compound can readily participate in Suzuki couplings with various aryl- and vinylboronic acids or their esters. The reaction typically requires a palladium catalyst, a base, and a suitable solvent. organic-chemistry.org
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups, and the air- and moisture-stable nature of the organostannane reagents. organic-chemistry.orgresearchgate.net The reaction of this compound with an organostannane is facilitated by a palladium catalyst, often with additives like copper(I) salts or lithium chloride to enhance the reaction rate. organic-chemistry.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. organic-chemistry.org Organozinc reagents are more reactive than their boron and tin counterparts, often leading to faster reaction times. wikipedia.org This reaction demonstrates broad scope and functional group tolerance, making it a valuable method for the derivatization of this compound. organic-chemistry.orgnumberanalytics.com
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. libretexts.org The reaction can be carried out under mild conditions, making it suitable for the synthesis of complex alkynylpyridine derivatives from this compound. nih.gov
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃, K₃PO₄ | DME, Toluene, Dioxane/H₂O |
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄, Pd₂(dba)₃ | Not always required; LiCl, CuI (additives) | THF, DMF, Toluene |
| Negishi | R-ZnX | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Not required | THF, DMF |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine, DIPA | THF, DMF |
Copper-Mediated Coupling Reactions
Copper-catalyzed reactions provide an alternative to palladium-based methods for the formation of carbon-heteroatom and carbon-carbon bonds. These reactions, often referred to as Ullmann-type couplings, are particularly useful for forming bonds with nucleophiles such as amines, alcohols, and thiols. While specific examples for this compound are not extensively documented, the reactivity of other aryl iodides in these transformations suggests its applicability. For instance, copper-catalyzed amination reactions using aqueous ammonia (B1221849) or other amines are effective for the synthesis of aminopyridines from halopyridines. mdpi.com Similarly, copper can mediate the coupling with alcohols to form aryl ethers.
Nucleophilic Aromatic Substitution (SNAr) Pathways
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the 2- or 4-position. The iodide at the C4 position of this compound is susceptible to displacement by strong nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the iodine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the pyridine nitrogen is crucial for stabilizing this intermediate, thereby enabling the reaction to proceed. Common nucleophiles for this transformation include alkoxides, thiolates, and amines. The presence of the 3-(methoxymethoxy) group, an electron-donating group, may slightly decrease the rate of SNAr compared to an unsubstituted 4-iodopyridine, but the reaction remains a viable pathway for functionalization.
Directed Ortho-Metalation and Subsequent Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In the case of this compound, the reaction with a strong organolithium base at low temperature could potentially lead to two main pathways: halogen-metal exchange at the C4 position or deprotonation at a position ortho to a directing group. The methoxymethoxy (MOM) group at the C3 position is a known directed metalation group (DMG), capable of directing lithiation to the C2 and C4 positions. baranlab.orgarkat-usa.org However, given the high propensity of iodine to undergo halogen-metal exchange, treatment with alkyllithium reagents like n-BuLi or t-BuLi is highly likely to result in the formation of the 4-lithiated pyridine species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C4 position. Alternatively, using a lithium amide base like lithium diisopropylamide (LDA) could favor deprotonation at the C2 position, which is ortho to both the pyridine nitrogen and the MOM directing group. uwindsor.ca The precise outcome would depend on the base, solvent, and temperature conditions employed. arkat-usa.org
Reductive Dehalogenation Studies
The carbon-iodine bond can be cleaved under reductive conditions to replace the iodine atom with a hydrogen atom, a process known as reductive dehalogenation or hydrodehalogenation. This transformation can be achieved using various methods. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common approach. Other methods include the use of reducing agents like samarium diiodide (SmI₂) in the presence of a proton source like water, which can effectively reduce pyridine derivatives. clockss.org Additionally, systems like sodium or calcium metal in lower alcohols have been reported for the dehalogenation of polyhaloaromatics. rsc.org This reaction is useful when the pyridine scaffold lacking the C4 substituent is the desired target.
Chemical Behavior of the Methoxymethoxy Protecting Group
The methoxymethyl (MOM) ether serves as a protecting group for the hydroxyl function at the C3 position. The stability of this group is a critical consideration during the planning of synthetic sequences involving this compound.
The MOM group is an acetal (B89532) and is consequently known to be labile under acidic conditions. wikipedia.orgadichemistry.com Cleavage is typically achieved using Brønsted acids such as hydrochloric acid or p-toluenesulfonic acid in an alcohol solvent, or with Lewis acids. wikipedia.orgacs.org
Conversely, the MOM group is generally stable under basic and nucleophilic conditions, as well as towards many oxidizing and reducing agents. adichemistry.com This stability makes it compatible with many of the palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, and Sonogashira) which are often run under basic or neutral conditions. However, prolonged heating or the presence of certain additives could potentially lead to its cleavage. researchgate.net
The use of strong organolithium bases in directed ortho-metalation reactions at low temperatures is generally compatible with the MOM group. baranlab.org However, cleavage can occur with some organometallic reagents, particularly if the reaction temperature is allowed to rise. wikipedia.org Therefore, careful control of reaction conditions is necessary to ensure the integrity of the MOM protecting group during the various transformations of the aryl iodide moiety.
Selective Deprotection Methodologies
The methoxymethyl (MOM) ether serves as a robust protecting group for the hydroxyl function at the 3-position of the pyridine ring. Its stability under a range of conditions allows for transformations at other parts of the molecule. However, its selective removal is a critical step in many synthetic routes, unmasking the hydroxyl group for further reactions or to reveal the final target molecule.
The cleavage of the MOM group is typically achieved under acidic conditions, exploiting the lability of the acetal moiety. adichemistry.comwikipedia.org A variety of reagents and conditions have been developed for this purpose, offering different levels of selectivity and mildness. These methods are broadly applicable to MOM-protected alcohols and phenols, and their use with this compound is expected to follow similar principles.
Common methods for MOM deprotection include treatment with strong acids such as hydrochloric acid or trifluoroacetic acid in a protic solvent like methanol (B129727) or water. adichemistry.com However, for substrates sensitive to harsh acidic conditions, milder and more selective methods have been developed. These include the use of Lewis acids like zinc bromide (ZnBr₂) in the presence of a soft nucleophile such as n-propanethiol (n-PrSH), which can rapidly and efficiently cleave MOM ethers with high selectivity. nih.govresearchgate.net Another mild method involves the use of trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl, which can chemoselectively deprotect aromatic MOM ethers. nih.gov
Table 1: Representative Methods for the Deprotection of MOM Ethers
| Reagent/Catalyst | Solvent | Temperature | Comments |
| Hydrochloric Acid (HCl) | Methanol/Water | Room Temp. to Reflux | General and cost-effective method. adichemistry.com |
| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) | Room Temp. | Often used for acid-labile substrates. |
| Zinc Bromide (ZnBr₂) / n-Propanethiol (n-PrSH) | Dichloromethane | 0 °C to Room Temp. | Rapid and highly selective deprotection. nih.govresearchgate.net |
| Trimethylsilyl Triflate (TMSOTf) / 2,2′-Bipyridyl | Acetonitrile | 0 °C to Room Temp. | Mild conditions, suitable for sensitive substrates. nih.gov |
| Carbon Tetrabromide (CBr₄) | Isopropanol | Reflux | Catalytic method for MEM and MOM ether cleavage. researchgate.net |
Stability and Compatibility Under Diverse Reaction Conditions
The stability of this compound is a crucial factor in its utility as a synthetic intermediate. The MOM group is known to be stable across a pH range of approximately 4 to 12, rendering it compatible with a wide array of non-acidic reagents. adichemistry.com This includes common bases used in cross-coupling reactions, such as carbonates, phosphates, and organic amines.
The pyridine nitrogen can be protonated under strongly acidic conditions, which can influence the reactivity of the ring. Quaternization of the pyridine nitrogen can also occur with alkylating agents, which significantly activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. google.com
The carbon-iodine bond is the most reactive site for many transformations, particularly palladium-catalyzed cross-coupling reactions. This bond is generally stable under neutral and basic conditions but can be susceptible to reduction in the presence of strong reducing agents or certain catalytic systems. The stability of the MOM group under the conditions of many palladium-catalyzed reactions allows for the functionalization of the 4-position without premature deprotection of the 3-hydroxyl group. However, prolonged exposure to certain reaction conditions, especially at elevated temperatures, could potentially lead to side reactions or degradation. For instance, trace amounts of acidic impurities in a reaction mixture could lead to unintended deprotection of the MOM group. reddit.com
Further Functionalization of the Pyridine Nucleus
The presence of the iodine atom at the 4-position of this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of substituted pyridine derivatives.
Suzuki-Miyaura Coupling: This is one of the most widely used methods for the formation of C-C bonds. In this reaction, the iodopyridine is coupled with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of complex molecules. The reaction of this compound with various aryl and heteroaryl boronic acids would be expected to proceed efficiently to yield 4-aryl- and 4-heteroaryl-3-(methoxymethoxy)pyridines. The choice of palladium catalyst, ligand, base, and solvent can be optimized to achieve high yields and suppress side reactions. researchgate.netarkat-usa.org
Sonogashira Coupling: This reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The coupling of this compound with various alkynes would provide access to 4-alkynyl-3-(methoxymethoxy)pyridines, which are valuable intermediates for the synthesis of more complex structures. Copper-free Sonogashira protocols have also been developed, which can be advantageous for certain substrates. nih.govnih.gov
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction allows for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org By reacting this compound with primary or secondary amines, a wide range of 4-amino-3-(methoxymethoxy)pyridines can be synthesized. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a broad range of amines with high efficiency. youtube.com
Table 2: Potential Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Catalyst/Ligand System | Product Type |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | 4-Aryl-3-(methoxymethoxy)pyridine |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Et₃N | 4-Alkynyl-3-(methoxymethoxy)pyridine |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / BINAP / NaOt-Bu | 4-Amino-3-(methoxymethoxy)pyridine |
Mechanistic Investigations of Key Transformation Reactions
The mechanisms of the key transformation reactions involving this compound, particularly the palladium-catalyzed cross-coupling reactions, have been extensively studied. nih.govcore.ac.ukresearchgate.netresearchgate.netyoutube.com A general understanding of these mechanisms is crucial for optimizing reaction conditions and predicting potential side products.
The catalytic cycle of palladium-catalyzed cross-coupling reactions generally involves three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl iodide (this compound) to form a palladium(II) intermediate. This is often the rate-determining step of the reaction.
Transmetalation: The organometallic coupling partner (e.g., organoboron in Suzuki, organocopper in Sonogashira, or an amine in Buchwald-Hartwig) transfers its organic group to the palladium(II) center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The specific details of the catalytic cycle can vary depending on the reaction type, the ligands on the palladium catalyst, and the reaction conditions. For example, in the Buchwald-Hartwig amination, the formation of a palladium-amido complex is a key step. In the Sonogashira coupling, a separate copper-acetylide catalytic cycle is believed to be involved in the transmetalation step.
Mechanistic studies often employ techniques such as kinetic analysis, isotopic labeling, and the isolation and characterization of reaction intermediates to elucidate the reaction pathway. Computational studies using density functional theory (DFT) have also become a powerful tool for understanding the energetics of different steps in the catalytic cycle and for predicting the reactivity of different substrates. nih.gov
Applications of 4 Iodo 3 Methoxymethoxy Pyridine in Complex Molecule Synthesis
Role as a Key Synthetic Building Block for Advanced Intermediates
4-Iodo-3-(methoxymethoxy)pyridine serves as a fundamental starting material for the generation of more complex and functionally rich intermediates. The presence of the iodine atom at the 4-position of the pyridine (B92270) ring allows for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is a cornerstone of modern synthetic chemistry, enabling the introduction of diverse substituents onto the pyridine core.
The methoxymethyl (MOM) ether protecting group on the adjacent hydroxyl function is crucial for the compound's utility. This group effectively masks the reactive hydroxyl group, preventing it from interfering with reactions at the iodo-substituted position. Following the desired chemical transformations, the MOM group can be readily removed under mild acidic conditions, revealing the free hydroxyl group for further synthetic manipulations. This "protect-transform-deprotect" strategy is a classic and powerful approach in multi-step synthesis.
A significant application of this building block is in palladium-catalyzed cross-coupling reactions. guidechem.com Reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce a wide array of aryl, alkynyl, and amino groups, respectively, at the 4-position. These reactions are known for their high efficiency and functional group tolerance, making them ideal for the construction of complex molecular frameworks. For instance, the Suzuki coupling of this compound with various boronic acids or esters can generate a library of 4-aryl-3-hydroxypyridine derivatives, which are important precursors for many biologically active compounds.
Utilization in the Construction of Bioactive Molecular Scaffolds
The pyridine ring is a ubiquitous structural motif found in a vast number of pharmaceuticals and biologically active natural products. researchgate.net The ability to functionalize this core with precision is therefore of paramount importance in drug discovery. This compound provides an excellent platform for the construction of such bioactive molecular scaffolds.
Precursors for Pharmacologically Relevant Heterocycles
The strategic placement of the iodo and protected hydroxyl groups on the pyridine ring of this compound makes it an ideal precursor for a variety of pharmacologically relevant heterocycles. Following initial functionalization at the 4-position, the liberated 3-hydroxyl group can participate in subsequent cyclization reactions to form fused heterocyclic systems.
For example, the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds known to exhibit a range of biological activities including anticancer properties, can be envisioned starting from this building block. nih.gov After introducing a suitable nitrogen-containing substituent at the 4-position, intramolecular cyclization involving the 3-hydroxyl group could lead to the formation of the desired bicyclic core. The ability to pre-install diverse functionalities at the 4-position allows for the generation of a library of pyrido[2,3-d]pyrimidine (B1209978) analogues for structure-activity relationship (SAR) studies.
The following table illustrates the potential of this compound as a precursor for various heterocyclic systems through a hypothetical reaction sequence.
| Starting Material | Reaction Type | Coupling Partner | Intermediate | Subsequent Reaction | Final Heterocyclic Scaffold |
| This compound | Suzuki Coupling | Arylboronic acid | 4-Aryl-3-(methoxymethoxy)pyridine | Deprotection & Cyclization | Fused Pyranopyridine |
| This compound | Sonogashira Coupling | Terminal alkyne | 4-Alkynyl-3-(methoxymethoxy)pyridine | Deprotection & Cyclization | Fused Furopyridine |
| This compound | Buchwald-Hartwig Amination | Amine | 4-Amino-3-(methoxymethoxy)pyridine | Deprotection & Cyclization | Pyrido-oxazine |
Application in the Synthesis of Natural Product Analogues
Natural products have long been a source of inspiration for the development of new drugs. nih.gov However, their complex structures often pose significant synthetic challenges. The total synthesis of natural products and their analogues is a powerful strategy to not only confirm their structure but also to generate derivatives with improved pharmacological properties. nih.gov
This compound can be a valuable tool in the synthesis of natural product analogues containing a substituted pyridine core. By leveraging the reactivity of the iodo group and the latent functionality of the protected hydroxyl group, chemists can construct key fragments of a natural product or introduce modifications to the pyridine ring to explore SAR. For instance, in the synthesis of analogues of a natural product containing a 3-hydroxypyridine (B118123) moiety, this compound could be used to introduce various substituents at the 4-position, leading to a series of novel compounds with potentially enhanced biological activity or improved pharmacokinetic profiles.
Strategies for Diversification-Oriented Synthesis
Diversification-oriented synthesis (DOS) is a powerful approach in drug discovery that aims to rapidly generate a library of structurally diverse small molecules. The goal is to explore a broad region of chemical space to identify novel bioactive compounds. This compound is well-suited for DOS strategies due to its multiple points of reactivity.
A typical DOS approach using this building block might involve a series of parallel reactions where the iodo group is first subjected to a variety of coupling reactions to introduce a first level of diversity. Subsequently, the MOM protecting group can be removed, and the resulting hydroxyl group can be derivatized with a range of reagents to introduce a second level of diversity. This two-dimensional diversification strategy can quickly lead to a large and structurally varied library of compounds.
The following table outlines a hypothetical diversification-oriented synthesis strategy starting from this compound.
| Step 1: Diversification at C4 | Step 2: Deprotection | Step 3: Diversification at O3 |
| Suzuki Coupling with R¹-B(OH)₂ | MOM Deprotection | Acylation with R³-COCl |
| Sonogashira Coupling with R²-C≡CH | Alkylation with R⁴-Br | |
| Heck Coupling with Olefin | Sulfonylation with R⁵-SO₂Cl |
This approach allows for the systematic exploration of the chemical space around the 3-hydroxypyridine scaffold, increasing the probability of discovering compounds with desired biological activities.
Considerations for Scale-Up in Academic and Industrial Settings
While the versatility of this compound in small-scale laboratory synthesis is clear, its utility in larger-scale academic and industrial applications requires careful consideration of several factors. bldpharm.com
Cost and Availability: The cost and commercial availability of the starting material are primary concerns for any scale-up process. While this compound is commercially available from several suppliers, its price may be a limiting factor for large-scale syntheses. bldpharm.combiosynth.com Developing a cost-effective and scalable synthesis of the starting material itself can be a crucial first step.
Reaction Conditions: The reaction conditions employed for the transformations of this compound must be amenable to scale-up. This includes factors such as the choice of solvent, catalyst loading, reaction temperature, and purification methods. For example, palladium catalysts, while highly effective, can be expensive and may require specialized techniques for removal from the final product to meet regulatory standards in the pharmaceutical industry.
Process Safety: A thorough evaluation of the safety of all reaction steps is essential for scale-up. This includes understanding the thermal stability of intermediates, the potential for runaway reactions, and the safe handling of all reagents and solvents.
Purification: The purification of intermediates and the final product on a large scale can be challenging. Chromatographic methods that are common in research laboratories may not be practical or economical for large quantities. Developing robust crystallization or extraction procedures is often necessary.
The following table summarizes key considerations for the scale-up of reactions involving this compound.
| Consideration | Academic Laboratory (Small Scale) | Industrial Setting (Large Scale) |
| Cost of Reagents | Often a secondary consideration. | A primary driver of process viability. |
| Catalyst Loading | Can be high to ensure reaction completion. | Must be minimized to reduce cost and waste. |
| Purification Method | Column chromatography is common. | Crystallization, distillation, or extraction are preferred. |
| Process Safety | Standard laboratory safety protocols. | Rigorous process safety management is required. |
| Throughput | Focus on obtaining the desired product. | Focus on maximizing yield and minimizing cycle time. |
Despite these challenges, the synthetic utility of this compound makes it an attractive building block for both academic and industrial research. Careful process development and optimization can enable its use in the efficient and scalable synthesis of valuable complex molecules.
Analytical Characterization Techniques for 4 Iodo 3 Methoxymethoxy Pyridine
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental in determining the precise arrangement of atoms within the 4-Iodo-3-(methoxymethoxy)pyridine molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: In ¹H NMR analysis of this compound, specific chemical shifts (δ) are observed for the protons in different electronic environments. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region, while the protons of the methoxymethyl group are found further upfield.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The carbon atoms of the pyridine ring, the methoxy (B1213986) group, and the methylene (B1212753) bridge of the methoxymethyl group each exhibit distinct chemical shifts. For the related compound, 4-iodopyridine, characteristic shifts are observed in the ¹³C NMR spectrum. spectrabase.com
2D NMR Experiments: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further elucidate the connectivity between protons and carbons, confirming the structural assignment of this compound.
| ¹H NMR Data for Pyridine Derivatives |
| Compound |
| Pyridine |
| 2-(3-Methoxyphenyl)pyridine |
| 4-Methoxypyridine |
Table 1: Representative ¹H NMR spectral data for pyridine and related derivatives, illustrating typical chemical shift ranges for protons on the pyridine ring and substituent groups. chemicalbook.comrsc.orgchemicalbook.com
| ¹³C NMR Data for Pyridine Derivatives |
| Compound |
| 4-Iodopyridine |
| 2-(3-Methoxyphenyl)pyridine |
Table 2: Representative ¹³C NMR spectral data for substituted pyridines, showing the chemical shifts for the carbon atoms in the pyridine ring and attached functional groups. spectrabase.comrsc.org
High-Resolution Mass Spectrometry (HRMS)
HRMS is utilized to determine the precise molecular weight of this compound, which in turn confirms its elemental composition. The technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For instance, the related compound 2-(4-Iodophenyl)quinoline has a calculated m/z of 331.9936 for [M+H]⁺, with a found value of 331.9925, demonstrating the accuracy of this method. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The IR spectrum would be expected to show absorption bands corresponding to:
C-H stretching vibrations of the aromatic pyridine ring and the aliphatic methoxymethyl group.
C=N and C=C stretching vibrations within the pyridine ring.
C-O stretching vibrations of the ether linkage in the methoxymethyl group.
C-I stretching vibration.
The IR spectrum of 4-methoxypyridine-N-oxide, a related compound, shows distinct peaks that can be used for comparative purposes. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring system in this compound is expected to exhibit characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the substituents on the pyridine ring. Studies on other pyridine derivatives show that the electronic absorption spectra are sensitive to substitution patterns. researchgate.net
Chromatographic Purity Assessment Techniques
Chromatographic methods are essential for determining the purity of a sample of this compound by separating it from any impurities.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds like this compound. The compound's volatility allows for its effective analysis by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.
Detailed Research Findings:
While specific GC analysis data for this compound is not extensively documented in publicly available literature, the analysis of structurally related iodinated and pyridine compounds provides a strong basis for establishing a suitable methodology. For instance, the analysis of iodinated derivatives of aromatic amines has been successfully performed using GC-MS. wikipedia.org These studies often employ a ZB-Wax column with a temperature program that starts at a low temperature (e.g., 40°C) and ramps up to a higher temperature (e.g., 240°C) to ensure the effective separation of components. nih.gov
The methoxymethoxy protecting group is generally stable under typical GC conditions, though care must be taken to avoid acidic conditions in the injector port that could potentially lead to its cleavage. The use of a deactivated liner and optimal injector temperature is crucial.
For the analysis of related methoxy-aromatic compounds, derivatization with agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is sometimes used to increase volatility and improve peak shape, although this is not always necessary for a compound like this compound which is already amenable to GC analysis. researchgate.net
A typical GC method for a compound of this nature would involve a non-polar or medium-polarity capillary column. The selection of the stationary phase is critical for achieving good resolution.
Hypothetical GC Parameters for this compound:
Based on the analysis of similar compounds, a hypothetical set of GC parameters can be proposed.
| Parameter | Value |
| Column | ZB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
This table presents a hypothetical but representative set of GC parameters. Actual conditions would require optimization.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for monitoring reaction progress, identifying compounds, and determining the purity of this compound.
Detailed Research Findings:
For the TLC analysis of pyridine derivatives, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase due to their polarity. nih.gov The choice of the mobile phase is critical and depends on the polarity of the compound. For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically effective. The ratio of these solvents can be adjusted to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.7 for good separation. For instance, a mobile phase of ethyl acetate/hexane in a 1:4 or 1:3 ratio could be a good starting point.
Visualization of the compound on the TLC plate can be achieved through several methods. As a substituted pyridine, it may be visible under UV light (at 254 nm) if the plate contains a fluorescent indicator. plantextractwholesale.com Additionally, due to the presence of the iodine atom, iodine vapor can be used as a staining agent, which typically forms a brownish spot with the compound. libretexts.org Specific spray reagents that react with nitrogen-containing heterocyclic compounds can also be employed for visualization.
Typical TLC Parameters for this compound:
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |
| Mobile Phase | Ethyl acetate/Hexane (e.g., 30:70 v/v) |
| Chamber | Saturated with the mobile phase |
| Application | Spotting of a dilute solution of the compound in a suitable solvent (e.g., dichloromethane) |
| Development | Ascending |
| Visualization | 1. UV light (254 nm) 2. Iodine vapor chamber |
This table outlines typical TLC conditions. The mobile phase composition may require adjustment for optimal separation.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of a crystalline compound like this compound. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.
Detailed Research Findings:
Studies on other substituted pyridines reveal that the pyridine ring is typically planar. nih.gov The introduction of substituents can cause minor distortions from planarity. In the case of this compound, the bulky iodine atom at the 4-position and the methoxymethoxy group at the 3-position will influence the crystal packing.
The crystal structure of 4-iodobenzoic acid shows that iodine atoms can participate in intermolecular interactions, which may also be the case for the title compound. wikipedia.org Furthermore, the crystal structures of various 2-methoxypyridine (B126380) derivatives have been reported, providing data on the conformation of the methoxy group relative to the pyridine ring. researchgate.net The methoxymethoxy group is flexible and its conformation in the solid state will be determined by a combination of intramolecular steric effects and intermolecular packing forces.
It is anticipated that the crystal structure of this compound would exhibit a well-defined arrangement with potential π-π stacking interactions between the pyridine rings of adjacent molecules and possible halogen bonding involving the iodine atom.
Hypothetical Crystallographic Data for this compound:
Based on the analysis of similar molecules, a hypothetical set of crystallographic parameters can be proposed.
| Parameter | Hypothetical Value/Information |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (common for organic molecules) |
| Key Bond Lengths (Å) | C-I: ~2.10 Å C-O (methoxy): ~1.36 Å C-N (pyridine): ~1.34 Å |
| Key Bond Angles (°) | C-C(I)-C: ~120° C-C(OMOM)-C: ~120° |
| Intermolecular Interactions | π-π stacking, Halogen bonding (I···N or I···O) |
This table presents hypothetical crystallographic data based on related structures. Experimental determination is required for accurate values.
Computational and Mechanistic Investigations of 4 Iodo 3 Methoxymethoxy Pyridine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 4-iodo-3-(methoxymethoxy)pyridine. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, including Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, would be utilized to determine the molecule's electronic structure. These calculations can provide valuable insights into the distribution of electrons within the molecule, which is crucial for predicting its reactivity.
Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For instance, in related pyridine (B92270) compounds, the locations of the HOMO and LUMO have been used to predict sites susceptible to electrophilic and nucleophilic attack, respectively. It is anticipated that for this compound, the HOMO would be localized on the electron-rich pyridine ring and the oxygen atoms of the methoxymethoxy group, while the LUMO would likely be associated with the carbon-iodine bond, suggesting a propensity for reactions involving the substitution of the iodine atom.
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the reaction pathways of medium-sized organic molecules. nih.govnih.gov Functionals such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-311++G(d,p) for main group elements and a suitable effective core potential for iodine), would be employed to explore potential reactions involving this compound.
DFT calculations can be used to map out the potential energy surface for various reactions, such as nucleophilic aromatic substitution (SNAAr) at the C4 position or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), which are common for iodo-pyridines. These studies would involve optimizing the geometries of reactants, products, and any intermediates and transition states along the reaction coordinate. The calculated energy differences would reveal the thermodynamics and kinetics of the proposed pathways.
Computational Elucidation of Reaction Mechanisms and Transition States
A detailed understanding of a reaction mechanism requires the identification and characterization of transition states. biosynth.com Computational methods allow for the precise location of transition state structures, which are first-order saddle points on the potential energy surface. Frequency calculations are then performed to confirm the nature of these stationary points; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can aid in the characterization of newly synthesized compounds. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra, as well as its nuclear magnetic resonance (NMR) chemical shifts.
Calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and basis set effects, can be compared with experimental IR and Raman spectra to confirm the structure of the molecule. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted chemical shifts, when compared to experimental data, can help in the unambiguous assignment of signals in the NMR spectra, which is particularly useful for complex or novel structures.
Future Perspectives in 4 Iodo 3 Methoxymethoxy Pyridine Research
Development of More Efficient and Sustainable Synthetic Routes
A primary goal for the future is the creation of more efficient and environmentally friendly methods for producing 4-iodo-3-(methoxymethoxy)pyridine and related pyridine (B92270) derivatives. nih.gov Traditional synthetic methods for pyridines often have limitations, such as being incompatible with certain functional groups or lacking generality in substitution patterns. nih.gov Future strategies will likely focus on overcoming these challenges through innovative approaches.
One promising direction is the use of one-pot, multicomponent reactions. nih.govresearchgate.net These reactions, which combine multiple starting materials in a single step to form a complex product, are highly efficient. nih.gov Techniques such as microwave-assisted synthesis are being explored to reduce reaction times and increase yields, offering a greener alternative to conventional heating. nih.govresearchgate.net For instance, microwave irradiation has been shown to produce pyridine derivatives in 2–7 minutes with yields of 82%–94%. nih.gov
The development of novel catalytic systems is another critical area. nih.gov Copper-catalyzed reactions, for example, have shown promise in forming substituted pyridines under mild conditions. nih.govorganic-chemistry.org The search for recyclable and green catalysts that can operate under mild conditions remains a significant challenge but is crucial for sustainable production. nih.gov The table below outlines potential future improvements over traditional synthetic methods.
Table 1: Comparison of Synthetic Approaches for Pyridine Derivatives
| Feature | Traditional Methods | Future Sustainable Methods |
| Reaction Type | Multi-step syntheses, condensation reactions. nih.gov | One-pot multicomponent reactions, cascade reactions. nih.govnih.gov |
| Energy Input | Conventional heating, often for extended periods. nih.gov | Microwave irradiation, photocatalysis. nih.gov |
| Catalysts | Stoichiometric reagents (e.g., KMnO₄, HNO₃). researchgate.net | Recyclable and non-toxic metal catalysts (e.g., copper), organocatalysts. nih.govnih.govacs.org |
| Solvents | Traditional organic solvents. | Greener solvents (e.g., water, ethanol), solvent-free conditions. nih.govresearchgate.netbiosynce.com |
| Efficiency | Often lower yields and more byproducts. nih.gov | Higher yields, shorter reaction times, and purer products. nih.gov |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
While this compound is a known substrate for cross-coupling reactions, future research will aim to uncover new ways it can react to form novel chemical structures. The unique arrangement of the iodo group and the methoxymethyl (MOM) ether on the pyridine ring could lead to unprecedented chemical transformations.
Researchers are investigating new cycloaddition strategies, such as the [4+2] cycloaddition of vinylallenes with sulfonyl cyanides, to create highly substituted pyridines. acs.org Another area of interest is the use of hypervalent iodine reagents, which have shown unusual reactivity in vinylation reactions. nih.gov For example, novel vinylbenziodoxolones have been synthesized and used to create vinylated products with different regioselectivity compared to standard reagents. nih.gov
Furthermore, light-promoted radical coupling reactions offer a metal-free alternative for forming new bonds. For instance, purple light has been used to stimulate the reaction between bromopyridines and Grignard reagents without a transition metal catalyst. organic-chemistry.org The exploration of such novel reactivity could lead to the discovery of new synthetic pathways and the creation of molecules with unique properties.
Integration into Automated and High-Throughput Synthesis Platforms
The versatility of building blocks like this compound makes them ideal for use in automated and high-throughput synthesis platforms. nih.govucla.edu These technologies use robotics to perform many reactions in parallel, dramatically speeding up the discovery of new molecules for drug development and materials science. nih.govacs.org
Automated systems can handle both liquids and solids, and can be used for a wide range of chemical reactions, including those requiring inert conditions or high pressure. ucla.educhimia.ch By using a diverse set of building blocks in these automated systems, researchers can create large and varied libraries of compounds. nih.gov This approach, sometimes referred to as 'on-the-fly' synthesis, avoids the logistical and environmental issues associated with storing large chemical libraries. nih.gov
The use of acoustic dispensing technology allows for reactions to be carried out on a nanoscale, which reduces waste and minimizes chemists' exposure to potentially hazardous materials. nih.govnih.gov This high-throughput approach not only accelerates the discovery process but also provides large datasets that can be used to optimize reaction conditions and better understand the compatibility of different building blocks. nih.gov
Expansion of Applications in Chemical Biology and Drug Discovery as a Synthetic Precursor
This compound is a valuable precursor for synthesizing biologically active molecules. chemicalbook.comnih.gov Its utility is expected to grow as researchers explore its use in creating a wider range of therapeutic agents and chemical probes.
Pyridine derivatives are integral to many natural products and pharmaceuticals, and there is a large and growing market for them. nih.gov 4-Iodopyridine, a related compound, is used to synthesize indazolylamides, which act as glucocorticoid receptor agonists. chemicalbook.com The iodo-group on compounds like this compound provides a reactive handle for introducing various functional groups, making it a key intermediate in the synthesis of complex molecules. nih.gov
Future applications will likely involve the synthesis of novel drug candidates targeting a variety of diseases. For example, 4'-iodo-4'-deoxydoxorubicin, an analog of the chemotherapy drug doxorubicin (B1662922), has shown greater potency and a better safety profile in preclinical studies. nih.gov Additionally, by incorporating isotopes or fluorescent tags, researchers can use this precursor to develop new diagnostic tools and probes for studying biological systems.
Green Chemistry Principles in its Synthesis and Derivatization
Applying the principles of green chemistry to the synthesis and use of this compound is a critical future direction. biosynce.com Green chemistry aims to reduce the environmental impact of chemical processes by preventing waste, using safer solvents, and improving energy efficiency. biosynce.comnih.gov
Key strategies for greener synthesis of pyridine derivatives include:
Use of Environmentally Friendly Solvents : Shifting from traditional organic solvents to greener alternatives like water or ethanol, or even performing reactions under solvent-free conditions. nih.govresearchgate.net
Microwave-Assisted Synthesis : This technique can significantly shorten reaction times and improve yields, reducing energy consumption. nih.govresearchgate.net
Catalysis : Employing catalysts, especially those that are recyclable, can reduce waste by enabling reactions to proceed with greater efficiency and selectivity. biosynce.com
One-Pot Reactions : Combining multiple reaction steps into a single pot reduces the need for purification of intermediates, which in turn minimizes solvent use and waste generation. nih.govacs.org
The table below summarizes how green chemistry principles can be applied to the synthesis and derivatization of pyridine compounds.
Table 2: Application of Green Chemistry Principles to Pyridine Synthesis
| Green Chemistry Principle | Application in Pyridine Synthesis & Derivatization |
| Waste Prevention | Utilize one-pot and multicomponent reactions to reduce the number of synthetic steps and purification needs. nih.govresearchgate.net |
| Atom Economy | Design reactions, such as cycloadditions, that incorporate a high proportion of the starting materials into the final product. acs.org |
| Less Hazardous Chemical Syntheses | Replace hazardous reagents with safer alternatives, such as using hypervalent iodine reagents instead of heavy-metal-based oxidants. nih.govorganic-chemistry.org |
| Designing Safer Chemicals | Synthesize pyridine derivatives with improved efficacy and reduced toxicity, as seen with some doxorubicin analogs. nih.gov |
| Safer Solvents and Auxiliaries | Employ green solvents like water or ethanol, or conduct reactions in solvent-free systems. nih.govresearchgate.netbiosynce.com |
| Design for Energy Efficiency | Use energy-efficient methods like microwave-assisted synthesis or photocatalysis to lower energy consumption. nih.govorganic-chemistry.org |
| Use of Renewable Feedstocks | Explore the use of bio-based starting materials where possible. |
| Reduce Derivatives | Employ protecting groups like MOM that can be removed under specific conditions, avoiding unnecessary derivatization steps. |
| Catalysis | Use catalytic amounts of reagents instead of stoichiometric amounts to improve efficiency and reduce waste. biosynce.com |
| Design for Degradation | Develop biodegradable pyridine-containing materials, such as certain polymers, to minimize environmental persistence. biosynce.com |
By focusing on these future research directions, the scientific community can continue to unlock the full potential of this compound as a versatile and valuable chemical building block.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing 4-Iodo-3-(methoxymethoxy)pyridine, and how does the methoxymethoxy group influence reaction conditions?
- Methodological Answer : The methoxymethoxy (MOM) group is introduced via protection of a hydroxyl intermediate using methoxymethyl chloride (MOMCl) under basic conditions (e.g., NaH or DIPEA). Subsequent iodination at the 4-position can be achieved via directed ortho-metalation using LDA or TMPMgCl·LiCl, followed by quenching with iodine. The MOM group stabilizes intermediates by reducing electron density on the pyridine ring, enabling selective substitution .
- Key Considerations : Avoid strong acids during protection to prevent premature cleavage of the MOM group.
Q. How does the iodo substituent in this compound facilitate further functionalization in cross-coupling reactions?
- Methodological Answer : The iodine atom at the 4-position serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille). For example, coupling with aryl boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) under Pd(PPh₃)₄ catalysis generates biaryl derivatives. The MOM group remains inert under these conditions, allowing selective modification at the 4-position .
- Key Considerations : Optimize catalyst loading and solvent (e.g., THF or dioxane) to minimize side reactions.
Advanced Research Questions
Q. What strategies ensure regiochemical control during the introduction of substituents onto the pyridine ring of this compound?
- Methodological Answer : Regioselectivity is governed by directing effects:
- Metalation : Use TMPMgCl·LiCl to direct iodine insertion to the 4-position via coordination to the pyridine nitrogen and MOM group .
- Electrophilic Substitution : Activate the 4-position by deprotonation with LDA, leveraging the electron-withdrawing effect of the MOM group .
Q. How can researchers address contradictory spectroscopic data (e.g., NMR or MS) when characterizing this compound derivatives?
- Methodological Answer :
- NMR Analysis : Compare H and C chemical shifts with structurally analogous compounds (e.g., 2-(Methoxymethoxy)-5-boronate pyridine ). Use 2D NMR (COSY, HSQC) to resolve overlapping signals from the MOM group.
- MS Fragmentation : Monitor isotopic patterns (e.g., I has a 100% natural abundance) to distinguish molecular ion peaks from background noise. Cross-validate with high-resolution mass spectrometry (HRMS) .
Q. What are the stability considerations for this compound under various reaction conditions, and how can decomposition pathways be mitigated?
- Methodological Answer :
- Acidic Conditions : The MOM group hydrolyzes in HCl or TFA. Use non-acidic workup (e.g., aqueous NaHCO₃) or replace MOM with a more robust protecting group (e.g., SEM) for acid-sensitive reactions .
- Thermal Stability : Deiodination occurs above 150°C. Conduct reactions at ≤100°C under inert atmospheres to preserve the iodo substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
